An In-depth Technical Guide to 4-Bromobenzhydrol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromobenzhydrol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzhydrol, also known as (4-bromophenyl)(phenyl)methanol, is a secondary alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a diphenylmethanol core with a bromine substituent on one of the phenyl rings, makes it a versatile building block for the synthesis of a variety of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group can be readily transformed into other functional groups. This unique combination of features has led to its use in the development of new pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromobenzhydrol, detailed synthetic protocols, its reactivity, and its applications, particularly in the field of drug discovery.
Physicochemical Properties
4-Bromobenzhydrol is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| CAS Number | 29334-16-5 | [1] |
| Appearance | White to light beige crystalline powder | [2] |
| Melting Point | 198-200 °C (literature) | [2] |
| Boiling Point | 327.84°C (estimated) | [2] |
| Solubility | Partially soluble in water. Soluble in DMSO and Methanol. | [2] |
| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents. | [2] |
Synthesis of 4-Bromobenzhydrol
The synthesis of 4-Bromobenzhydrol can be achieved through several routes, with the most common methods being the Grignard reaction and the reduction of 4-bromobenzophenone.
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-bromobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent acidic workup yields the desired secondary alcohol.
Reaction Scheme:
Caption: Synthesis of 4-Bromobenzhydrol via Grignard Reaction.
Detailed Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether (20 mL) to the flask.
-
In the dropping funnel, place a solution of bromobenzene (5.0 mL, 0.047 mol) in anhydrous diethyl ether (30 mL).
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Bromobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-bromobenzaldehyde (8.5 g, 0.046 mol) in anhydrous diethyl ether (50 mL) and add this solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Bromobenzhydrol.
-
Synthesis via Reduction of 4-Bromobenzophenone
This method involves the reduction of the ketone functionality of 4-bromobenzophenone to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄). This is a common and efficient method for the synthesis of benzhydrols.[3][4]
Reaction Scheme:
Caption: Reduction of 4-Bromobenzophenone to 4-Bromobenzhydrol.
Detailed Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-bromobenzophenone (10.0 g, 0.038 mol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 g, 0.040 mol) in small portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-Bromobenzhydrol.
-
Characterization
The structure and purity of synthesized 4-Bromobenzhydrol can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromobenzhydrol is expected to show characteristic signals for the aromatic protons and the benzylic proton. The benzylic proton (CH-OH) typically appears as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 5.5-6.0 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two distinct aromatic rings and the benzylic carbon. The benzylic carbon (CH-OH) signal is expected around 75-80 ppm. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A peak corresponding to the C-Br stretching vibration can be expected in the fingerprint region.[6][7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and the bromine atom.[7]
Reactivity and Synthetic Applications
The chemical reactivity of 4-Bromobenzhydrol is primarily dictated by its two functional groups: the hydroxyl group and the carbon-bromine bond.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical reactions of secondary alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters.
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Oxidation: Oxidation to the corresponding ketone, 4-bromobenzophenone, using various oxidizing agents (e.g., PCC, Swern oxidation).
-
Conversion to Alkyl Halides: The hydroxyl group can be converted to a better leaving group and substituted by a halide. For example, reaction with thionyl chloride (SOCl₂) will yield 4-bromobenzhydryl chloride.[8][9]
Reaction with Thionyl Chloride:
Caption: Conversion of 4-Bromobenzhydrol to 4-Bromobenzhydryl chloride.
Reactions of the Carbon-Bromine Bond
The bromine atom on the phenyl ring provides a site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
These reactions significantly enhance the synthetic utility of 4-Bromobenzhydrol, allowing for the introduction of a wide range of substituents at the 4-position of the brominated phenyl ring.
Applications in Drug Development
The benzhydryl moiety is a common scaffold in many biologically active compounds.[10] Consequently, 4-Bromobenzhydrol serves as a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom can be strategically utilized to introduce other functional groups or to modulate the electronic properties of the molecule, which can in turn influence its biological activity.
Derivatives of 4-Bromobenzhydrol have been investigated for a range of therapeutic applications. For instance, compounds incorporating a 4-bromophenyl group have shown potential as antimicrobial and anticancer agents.[11][12] The synthesis of novel derivatives of 4-Bromobenzhydrol continues to be an active area of research in medicinal chemistry, with the aim of developing new drugs with improved efficacy and safety profiles.
Safety Information
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
It is crucial to consult the most up-to-date safety data sheet from the supplier before handling this chemical.
Conclusion
4-Bromobenzhydrol is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique structure, combining a reactive hydroxyl group and a synthetically adaptable carbon-bromine bond, allows for the creation of a diverse range of complex molecules. The synthetic routes outlined in this guide, along with an understanding of its chemical properties and reactivity, provide a solid foundation for researchers and scientists to effectively utilize this compound in their work. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of key building blocks like 4-Bromobenzhydrol is set to increase.
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